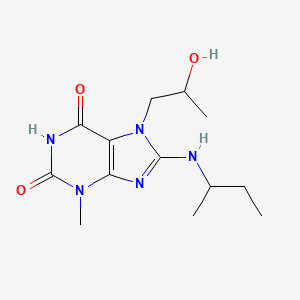
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been extensively studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound 58261 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In cardiovascular research, this compound 58261 has been shown to have potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases. In cancer research, this compound 58261 has been shown to have potential therapeutic effects in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Mechanism of Action
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 works by selectively blocking the adenosine A2A receptor, which is found in high concentrations in the brain, heart, and other organs. By blocking this receptor, this compound 58261 can modulate various physiological processes, including neurotransmission, inflammation, and cell growth and proliferation. The precise mechanism of action of this compound 58261 is still being elucidated, but it is believed to involve the modulation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In neuroscience, this compound 58261 has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. In cardiovascular research, this compound 58261 has been shown to improve cardiac function, reduce inflammation, and prevent cardiac remodeling. In cancer research, this compound 58261 has been shown to inhibit cell growth and proliferation, induce apoptosis, and enhance the effectiveness of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 is its high selectivity for the adenosine A2A receptor, which allows for precise modulation of physiological processes. Additionally, this compound 58261 has been extensively studied and has a well-established synthesis method, which makes it a reliable tool for scientific research. However, one limitation of this compound 58261 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261. One area of interest is the potential use of this compound 58261 in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of this compound 58261 in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, there is ongoing research on the potential use of this compound 58261 in cancer therapy, particularly in combination with other chemotherapeutic agents. Overall, this compound 58261 has shown great promise as a tool for scientific research and as a potential therapeutic agent in various disease states.
Synthesis Methods
The synthesis of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 involves several steps, starting with the reaction of 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with sec-butylamine. This is followed by several purification steps, including column chromatography and recrystallization, to yield the final product. The synthesis of this compound 58261 is well-established and has been described in detail in several scientific publications.
properties
IUPAC Name |
8-(butan-2-ylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-5-7(2)14-12-15-10-9(18(12)6-8(3)19)11(20)16-13(21)17(10)4/h7-8,19H,5-6H2,1-4H3,(H,14,15)(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBQOFKFYOJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

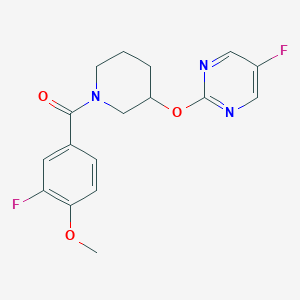
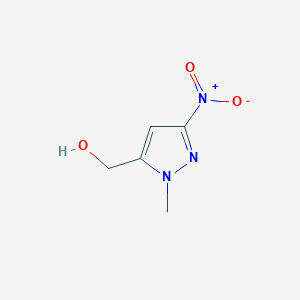
![2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2952079.png)

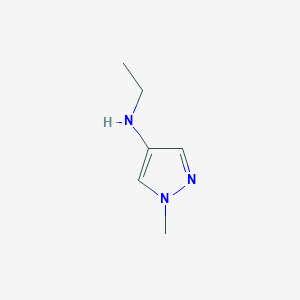
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)

![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)
![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)
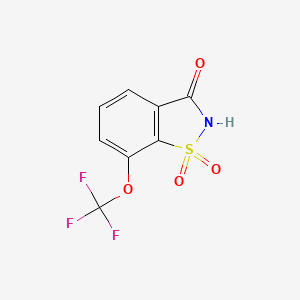
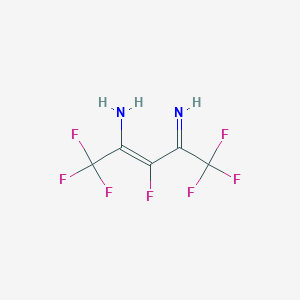

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)
